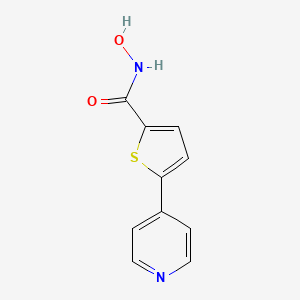
N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a pyridine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the pyridine ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated thiophene derivative.
Formation of the carboxamide group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an amine, followed by oxidation to form the N-hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-tubercular agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s interactions with biological targets are being studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and have similar applications in material science and medicinal chemistry.
Pyridine derivatives: These compounds share the pyridine ring structure and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of the thiophene and pyridine rings with the N-hydroxy carboxamide group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
N-hydroxy-5-pyridin-4-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H8N2O2S/c13-10(12-14)9-2-1-8(15-9)7-3-5-11-6-4-7/h1-6,14H,(H,12,13) |
InChI Key |
MDIKAACRDOZAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


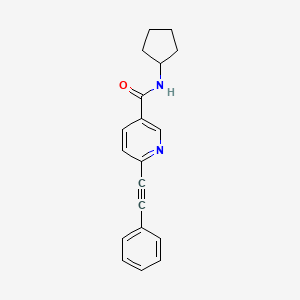

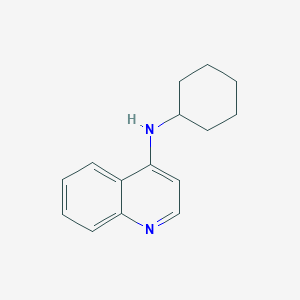
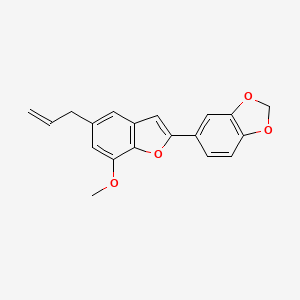
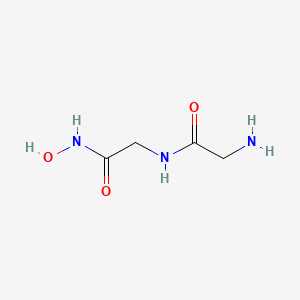
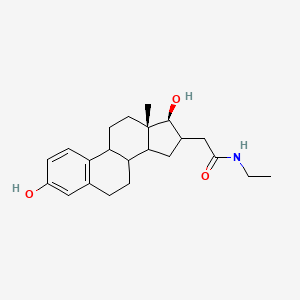
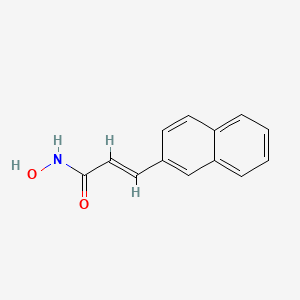

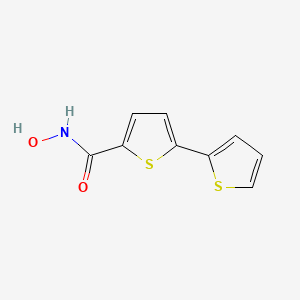
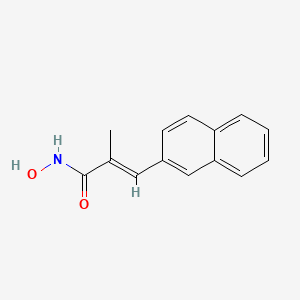
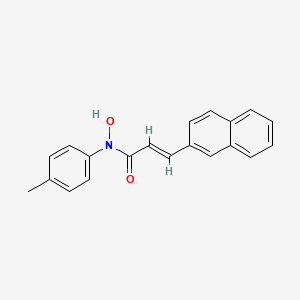
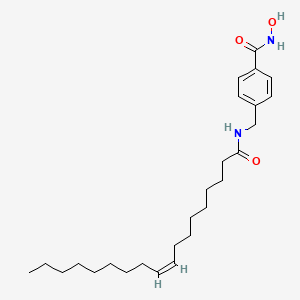
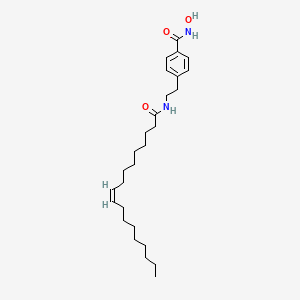
![17,17-Dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol](/img/structure/B10851862.png)
